molecular formula C17H18N2O B2590288 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-54-1

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2590288
CAS No.: 941540-54-1
M. Wt: 266.344
InChI Key: XGKMDZKIVNXSAZ-UHFFFAOYSA-N
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Description

2-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol is a synthetic benzimidazole derivative offered for investigative purposes in oncology and medicinal chemistry. The benzimidazole core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets through mechanisms such as hydrogen bonding and π-π stacking . This particular compound features a 4-methylbenzyl group at the N-1 position and a hydroxymethyl side chain at the C-2 position of the benzimidazole ring. This ethanol side chain is a common functional group in bioactive molecules, potentially enhancing solubility and enabling further chemical modification to create probes or more complex derivatives . Researchers value this compound primarily for its potential in anticancer research. Benzimidazole derivatives have demonstrated a wide range of biological activities, including DNA interaction, topoisomerase inhibition, and modulation of key cellular pathways critical to cancer proliferation . The structural flexibility of this molecule makes it a valuable intermediate for synthesizing novel compounds for structure-activity relationship (SAR) studies. By modifying the ethanol side chain or the methylbenzyl group, researchers can optimize for improved efficacy, selectivity, and reduced toxicity in lead compounds . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-6-8-14(9-7-13)12-19-16-5-3-2-4-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKMDZKIVNXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

  • (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol: This compound replaces the 4-methylbenzyl group with an allyl chain. Its crystal structure reveals intermolecular O–H···N and O–H···O hydrogen bonds, which enhance stability and may influence solubility. The ethanol group’s role in forming these bonds underscores its importance in solid-state packing .
  • 1H-Benzimidazol-2-yl(phenyl)methanol: Here, the ethanol group is replaced by a hydroxyphenylmethyl group. The hydroxyl group participates in hydrogen bonding, similar to ethanol, but the phenyl ring increases aromatic stacking interactions. This structural variation could improve thermal stability but reduce water solubility compared to the target compound .

Sulfur-Containing Analogues

  • 2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol: This derivative incorporates a sulfanyl (-S-) linker and a phenoxyethyl chain. The phenoxyethyl group may enhance membrane permeability due to its lipophilic nature, but the sulfanyl group could oxidize to sulfoxide, reducing stability .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Key Interactions
2-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol Not reported Moderate (due to -OH) O–H···N, O–H···O hydrogen bonds
MBMPBI Not reported Low (aromatic dominance) π-π stacking
1H-Benzimidazol-2-yl(phenyl)methanol Not reported Moderate (hydroxyl group) O–H···N, aromatic stacking
Yan7874 Not reported Low (lipophilic substituents) Hydrophobic interactions
  • Insight: The ethanol group improves solubility in polar solvents, making the target compound more suitable for aqueous formulations than lipophilic analogues like Yan7874.

Biological Activity

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol is a compound characterized by its benzimidazole core, substituted with a 4-methylbenzyl group and an ethanol moiety. This structural uniqueness contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 256.31 g/mol

The compound exhibits distinct chemical properties due to its specific substitution pattern, which influences its interactions with biological targets.

Benzimidazole derivatives, including this compound, are known for their ability to interact with various biological molecules, including enzymes and receptors. The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Modulation of Protein Interactions : It can alter the interactions between proteins, potentially affecting cellular signaling pathways.
  • Impact on DNA Replication : Some studies suggest that benzimidazole derivatives might interfere with DNA synthesis and repair mechanisms.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, compounds related to benzimidazole have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against multiple bacterial strains .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential, showing effectiveness against several cancer cell lines. Preliminary results indicate cytotoxic effects at micromolar concentrations, suggesting a promising avenue for cancer treatment .

Antimicrobial Studies

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally similar to this compound. The findings revealed:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli4
Compound CKlebsiella pneumoniae16

These results highlight the potential of benzimidazole derivatives as effective antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the anticancer activity of benzimidazole derivatives against various cell lines:

Cell LineIC50 (µM)
HeLa (cervical)0.87
A375 (melanoma)1.7
HCT116 (colon)0.55

The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in oncology .

Q & A

Basic Synthesis Methodology

Q: What are the key steps in synthesizing 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol, and how can reaction conditions be optimized for higher yields? A: The synthesis involves multi-step reactions starting with benzimidazole derivatives. A typical approach includes:

  • Condensation : Reacting 1H-benzimidazole with acetyl chloride under reflux (2 hours) to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
  • Functionalization : Introducing substituents via hydrazine treatment (4 hours reflux) to generate hydrazinylphenyl intermediates .
  • Optimization : Adjusting molar ratios (e.g., 1:1.2 for reactants) and using sodium hydroxide in ethanol can improve yields up to 62% . Recrystallization with methanol or ethanol ensures purity .

Advanced Mechanistic Insights

Q: What reaction mechanisms underpin the formation of the benzimidazole core in this compound? A: The benzimidazole ring forms via acid-catalyzed cyclization. Key steps include:

  • Nucleophilic acyl substitution : Acetyl chloride reacts with benzimidazole to form 1-(1H-benzimidazol-2-yl)ethanone .
  • Cyclization : Hydrazine promotes ring closure, confirmed by tracking intermediates via FTIR and NMR . Computational studies on analogous systems suggest transition states stabilized by hydrogen bonding .

Physicochemical Characterization

Q: Which spectroscopic and crystallographic methods are most effective for characterizing this compound? A:

  • X-ray crystallography : Resolves molecular geometry (e.g., monoclinic lattice, β = 95.1°, Z = 4) and confirms stereochemistry .
  • FTIR/NMR : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹) and proton environments (e.g., benzyl CH₂ at δ 4.5 ppm) .
  • TLC : Monitors reaction progress using benzene/chloroform/methanol (60:20:20) solvent systems .

Contradictions in Solubility Data

Q: How should researchers address discrepancies in solubility data for this compound? A: Solubility variations arise from solvent polarity and crystal packing. For example:

  • Polar solvents (e.g., ethanol, methanol) enhance solubility due to hydrogen bonding with the hydroxyl group .
  • Crystal structure analysis (e.g., P21/c space group) reveals tight packing in non-polar solvents, reducing solubility . Standardize testing at 25°C using USP protocols to minimize variability .

Biological Activity Assessment

Q: What methodologies are used to evaluate the anti-inflammatory or antimicrobial activity of this compound? A:

  • In vitro assays : COX-2 inhibition (IC₅₀) and TNF-α suppression in macrophage models .
  • Dose-response curves : Test concentrations from 1–100 µM, with positive controls (e.g., diclofenac) .
  • Structural analogs : Compare activity with 4-methylbenzyl derivatives to establish SAR .

Advanced Computational Modeling

Q: How can molecular docking predict the compound’s interaction with biological targets? A:

  • Target selection : Prioritize proteins like COX-2 or fungal CYP51 based on benzimidazole activity .
  • Software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding affinities .
  • Validation : Cross-check docking results with crystallographic data (e.g., ligand RMSD < 2.0 Å) .

Regioselectivity Challenges

Q: What strategies mitigate regioselectivity issues during functionalization? A:

  • Directing groups : Use 4-methylbenzyl to steer electrophilic substitution to the C2 position .
  • Catalysts : Employ Pd(OAc)₂ for Suzuki couplings to ensure C5 selectivity in benzimidazole derivatives .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 80°C vs. 25°C) to favor desired isomers .

Stability and Degradation

Q: How does pH influence the compound’s stability in aqueous solutions? A:

  • Acidic conditions (pH < 3) : Protonation of the benzimidazole nitrogen accelerates hydrolysis .
  • Neutral/basic conditions (pH 7–9) : Hydroxyl group oxidation forms ketone byproducts; stabilize with antioxidants (e.g., BHT) .
  • Accelerated stability testing : Use HPLC to monitor degradation at 40°C/75% RH over 30 days .

Scalability and Purification

Q: What challenges arise in scaling up synthesis, and how are they resolved? A:

  • Batch vs. flow chemistry : Flow systems reduce exothermic risks during acetyl chloride reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates >95% pure product .
  • Waste management : Neutralize hydrazine waste with FeCl₃ to prevent environmental release .

Future Research Directions

Q: What underexplored areas warrant further investigation for this compound? A:

  • Biocatalysis : Screen microbial enzymes (e.g., Candida antarctica lipase) for enantioselective synthesis .
  • Nanodelivery : Encapsulate in PLGA nanoparticles to enhance bioavailability .
  • Toxicity profiling : Conduct zebrafish embryo assays (LC₅₀) and Ames tests for genotoxicity .

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